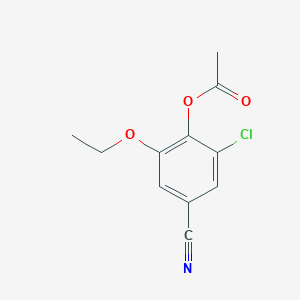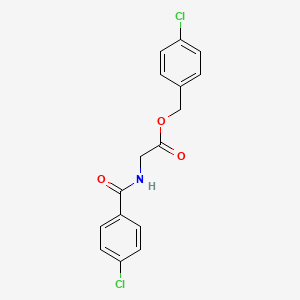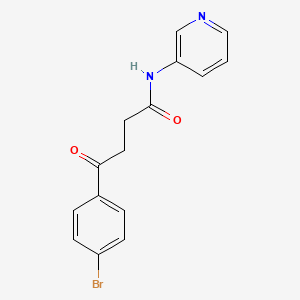
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide, also known as DCTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCTD belongs to the class of thiosemicarbazones, which are known for their diverse biological activities such as antiviral, antibacterial, and anticancer properties.
作用機序
The mechanism of action of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide can prevent cancer cell proliferation and viral replication. Additionally, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. In cancer research, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In viral infections, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to reduce viral load and prevent the development of drug-resistant strains. In neurodegenerative disorders, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is its low toxicity profile, which makes it a promising candidate for drug development. Additionally, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has shown broad-spectrum activity against various diseases, which makes it a versatile compound for scientific research. However, one of the limitations of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide research. One area of interest is the development of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide and its potential applications in other diseases.
合成法
The synthesis of N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide involves the reaction between cyclohexyl isothiocyanate and 2,3-dimethylphenyl hydrazine in the presence of a base. The resulting product is then treated with thiosemicarbazide to obtain N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide. The synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and neurodegenerative disorders. In cancer research, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has shown promising results as an anticancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In viral infections, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit the replication of HIV and hepatitis B virus. In neurodegenerative disorders, N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide has been studied for its neuroprotective effects.
特性
IUPAC Name |
1-cyclohexyl-3-[(2,3-dimethylphenyl)carbamothioylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4S2/c1-11-7-6-10-14(12(11)2)18-16(22)20-19-15(21)17-13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3,(H2,17,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXURYLWWMYMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC(=S)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(2,3-dimethylphenyl)-1,2-hydrazinedicarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)


![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)


![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)
![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)

![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)